1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one
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Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C15H20BrN3O2S and its molecular weight is 386.31. The purity is usually 95%.
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Biological Activity
The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which includes a brominated pyrimidine moiety and a pyrrolidine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H19BrN2O3S, and it features several functional groups that contribute to its reactivity and biological activity. The presence of the bromine atom in the pyrimidine ring enhances its potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial : Potential efficacy against bacterial strains.
- Antitumor : Inhibition of cancer cell proliferation.
- CNS Activity : Possible effects on central nervous system pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed based on structural similarities with known compounds:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It could bind to receptors influencing neurotransmitter systems, thereby affecting CNS functions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds provides insights into the unique properties of This compound . The following table summarizes the structural features and biological activities of similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Oxazolidinone core | Antibacterial |
Compound B | Pyrimidine derivative | Antitumor |
Compound C | Dimethyl oxazole | CNS effects |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing a foundation for understanding the potential effects of This compound :
- Antimicrobial Studies : Research has shown that brominated pyrimidines exhibit significant antibacterial properties, suggesting that the presence of the bromine atom in this compound may enhance its antimicrobial efficacy.
- Anticancer Research : Studies involving similar pyrrolidine derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo, indicating potential pathways for anticancer activity.
- CNS Activity Investigations : Compounds with similar structural motifs have been studied for their effects on neurotransmitter systems, showing promise for treating neurological disorders.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S/c16-11-7-17-15(18-8-11)21-12-5-6-19(9-12)14(20)10-22-13-3-1-2-4-13/h7-8,12-13H,1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKNLWCFSCNMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.